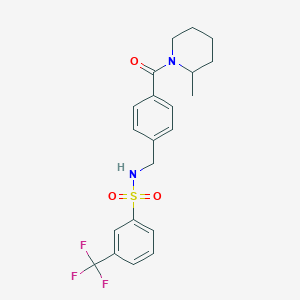
N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its wide range of biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and kynurenine 3-hydroxylase, and for their antimalarial, anticancer, and intraocular pressure lowering properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable amines with sulfonyl chlorides or by the reaction of sulfonamides with various nucleophiles. For instance, a series of benzenesulfonamide derivatives with antimalarial activity were synthesized using a rational approach, yielding compounds with trifluoromethyl groups that were identified as promising leads for drug development . Similarly, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were obtained by reacting 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and MS, along with elemental analysis . X-ray crystallography has also been used to determine the conformation and dihedral angles between benzene rings in the molecules, which can influence their biological activity .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including the formation of hydrogen bonds, which are crucial for their interaction with biological targets. For example, N-substituted benzenesulfonamides have been shown to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme active site . The presence of substituents such as fluorine or trifluoromethyl groups can significantly affect the binding affinity and selectivity of these compounds towards different isoforms of carbonic anhydrases .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and hydrogen bonding capacity, are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can increase the metabolic stability of the compounds, which is an important consideration for drug development . The crystal structures of related compounds have shown that the lengths of hydrogen bonds and other intermolecular interactions can vary, affecting the overall properties of the molecules .
Propriétés
IUPAC Name |
N-[[4-(2-methylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-5-2-3-12-26(15)20(27)17-10-8-16(9-11-17)14-25-30(28,29)19-7-4-6-18(13-19)21(22,23)24/h4,6-11,13,15,25H,2-3,5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWVEQHMEPEXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methylpiperidine-1-carbonyl)benzyl)-3-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

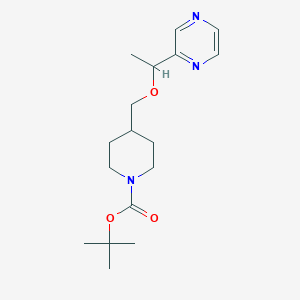

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
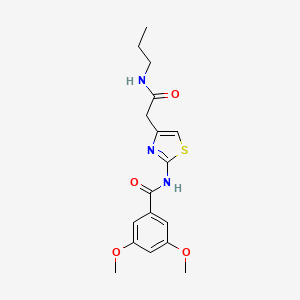

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)
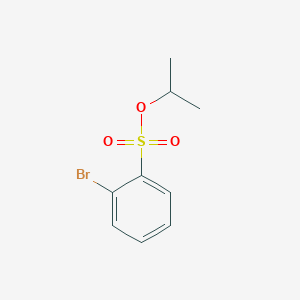
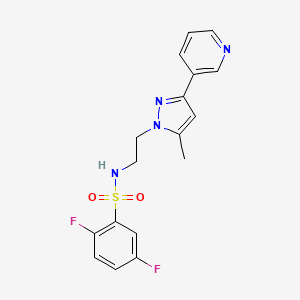
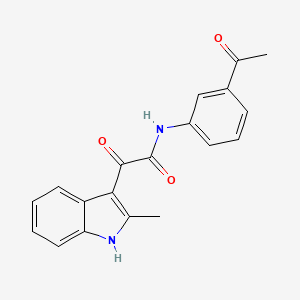
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
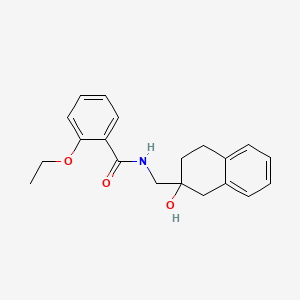
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)